molecular formula C17H15FN2O2 B2715779 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-41-3

4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2715779
CAS No.: 344282-41-3
M. Wt: 298.317
InChI Key: RHWDLLBJXKQQFL-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives have been a focus of scientific research due to their potential biological activities. One study reports the synthesis of novel Mannich bases of arylpyridazinones, exploring their analgesic and anti-inflammatory properties. Among the synthesized compounds, a specific derivative was identified as a promising analgesic and anti-inflammatory agent, showing potent activity in experimental models without causing gastric ulcerogenic effects. This indicates a potential for developing new therapeutic agents with reduced side effects (Gökçe et al., 2005).

Pharmacological Potential

The pharmacological potential of pyridazinone derivatives extends to various therapeutic areas. For instance, a study on the synthesis and vasodilatory activity of some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone revealed that certain compounds exhibited significant vasodilating activity in the nanomolar range, suggesting their utility in cardiovascular diseases (Bansal et al., 2009).

Anticancer and Antiangiogenic Activities

Research into pyridazinone derivatives has also extended into the domain of cancer therapy. A study synthesized and characterized new derivatives, assessing their inhibitory effects on various human cancer cell lines. Some derivatives demonstrated inhibitory activity comparable to standard treatments and showed potential as antiangiogenic agents, indicating their relevance in the treatment of cancer (Kamble et al., 2015).

Antimicrobial Activity

The antimicrobial properties of pyridazinone derivatives have been explored, with novel Schiff bases synthesized and evaluated for their in vitro antimicrobial activity. Certain derivatives exhibited excellent activity, highlighting the versatility of pyridazinone compounds in developing new antimicrobial agents (Puthran et al., 2019).

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-22-14-4-2-3-12(9-14)16-10-15(17(21)20-19-16)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDLLBJXKQQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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